molecular formula C22H31NO2 B1389359 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline CAS No. 1040679-97-7

3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline

Cat. No.: B1389359
CAS No.: 1040679-97-7
M. Wt: 341.5 g/mol
InChI Key: CRIWXWOMOSMEFT-UHFFFAOYSA-N
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Description

3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a heptyloxy group, a 3-methylphenoxy group, and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Alkylated or acylated aniline derivatives.

Scientific Research Applications

3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline is unique due to the presence of both the heptyloxy and 3-methylphenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-heptoxy-N-[2-(3-methylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-3-4-5-6-7-15-24-22-13-9-11-20(18-22)23-14-16-25-21-12-8-10-19(2)17-21/h8-13,17-18,23H,3-7,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIWXWOMOSMEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NCCOC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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